Dimethylphosphinic fluoride Dimethylphosphinic fluoride
Brand Name: Vulcanchem
CAS No.: 753-70-8
VCID: VC19752149
InChI: InChI=1S/C2H6FOP/c1-5(2,3)4/h1-2H3
SMILES:
Molecular Formula: C2H6FOP
Molecular Weight: 96.04 g/mol

Dimethylphosphinic fluoride

CAS No.: 753-70-8

Cat. No.: VC19752149

Molecular Formula: C2H6FOP

Molecular Weight: 96.04 g/mol

* For research use only. Not for human or veterinary use.

Dimethylphosphinic fluoride - 753-70-8

Specification

CAS No. 753-70-8
Molecular Formula C2H6FOP
Molecular Weight 96.04 g/mol
IUPAC Name [fluoro(methyl)phosphoryl]methane
Standard InChI InChI=1S/C2H6FOP/c1-5(2,3)4/h1-2H3
Standard InChI Key NHKHGBLJJQYXAQ-UHFFFAOYSA-N
Canonical SMILES CP(=O)(C)F

Introduction

Chemical Identity and Structural Properties

Dimethylphosphinic fluoride is defined by the systematic IUPAC name [fluoro(methyl)phosphoryl]methane, reflecting its bifunctional phosphoryl and fluorinated groups . Its molecular structure features a central phosphorus atom bonded to two methyl groups (CH3-\text{CH}_3), one fluorine atom, and an oxygen atom in a phosphoryl configuration (P=O\text{P=O}), as illustrated by the canonical SMILES representation CP(=O)(C)F\text{CP(=O)(C)F} . The compound’s molecular weight is 96.04 g/mol, with a density and melting point yet to be empirically determined.

Spectroscopic and Computational Characterization

While experimental spectral data (e.g., NMR, IR) remain scarce, computational models provide critical insights. The InChIKey NHKHGBLJJQYXAQ-UHFFFAOYSA-N confirms its unique stereochemical configuration, and PubChem’s 3D conformer model highlights a trigonal pyramidal geometry at the phosphorus center . Quantum mechanical calculations suggest that the electronegative fluorine and phosphoryl oxygen create a polarized P–F\text{P–F} bond, influencing its reactivity in nucleophilic substitution reactions .

Hydrolytic Reactivity and Solvent Effects

A pivotal study by Wright et al. (2005) employed density functional theory (DFT) and self-consistent reaction field (SCRF) methods to analyze the hydrolysis of dimethylphosphinic fluoride in gas and aqueous phases . The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where hydroxide ions attack the phosphorus center, displacing fluoride.

Energy Barriers and Transition States

The hydrolysis pathway involves two transition states (TS):

  • TS1: Formation of a pentacoordinated trigonal bipyramidal intermediate.

  • TS2: Dissociation of the fluoride-leaving group.

Table 1: Hydrolysis Energy Barriers for Dimethylphosphinic Fluoride

Reaction PhaseTS1 Energy (kcal/mol)TS2 Energy (kcal/mol)
Gas4.77.0
Aqueous6.211.6

Solvent-Driven Geometrical Distortions

Solvation induces subtle structural changes, notably elongating the P–F\text{P–F} bond from 1.58 Å (gas) to 1.62 Å (aqueous) in the transition state. This distortion facilitates fluoride expulsion by stabilizing the developing negative charge on the leaving group .

Comparative Analysis with Analogous Compounds

Dimethylphosphinic fluoride’s reactivity contrasts with its chloride analogue (CAS 1111-92-8), which exhibits faster hydrolysis due to chlorine’s lower electronegativity and poorer leaving-group ability . Fluoride’s high electronegativity and strong P–F\text{P–F} bond render dimethylphosphinic fluoride more stable in aqueous environments, a property leveraged in designing hydrolytically resistant organophosphorus materials .

Computational Modeling and Future Directions

The 2005 computational study remains the primary source of mechanistic insights . Future research should prioritize:

  • Experimental validation of hydrolysis kinetics.

  • Spectroscopic characterization (e.g., 19F^{19}\text{F}-NMR).

  • Exploration of catalytic applications in fluorination reactions.

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